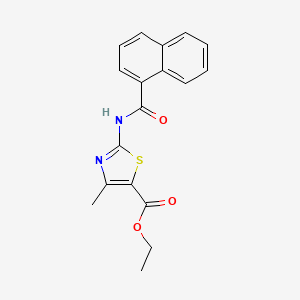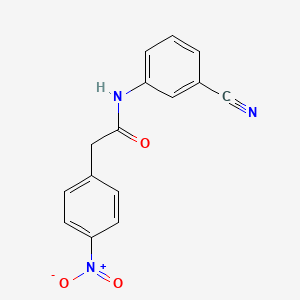![molecular formula C15H17N3O3 B5881309 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide works by inhibiting FAAH, which leads to an increase in anandamide levels. Anandamide is known to activate the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, anxiety, and depression. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to increase anandamide levels in the brain and peripheral tissues, leading to a reduction in pain, anxiety, and depression-like behaviors.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In preclinical models, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to reduce pain, anxiety, and depression-like behaviors. It has also been shown to improve cognitive function and reduce inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly specific FAAH inhibitor, which allows for targeted modulation of the endocannabinoid system. It has also been optimized for high yields and purity, making it a viable compound for scientific research. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has some limitations. It has a short half-life, which limits its duration of action. It also has poor solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of research is the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide in the treatment of drug addiction. Additionally, there is ongoing research into the development of more potent and selective FAAH inhibitors, which could lead to new therapeutic options for a range of conditions.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-pyrazinecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for the degradation of anandamide, a neurotransmitter that has been implicated in pain, anxiety, and depression. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been studied in preclinical models for its potential use in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-4-3-11(9-14(13)21-2)5-6-18-15(19)12-10-16-7-8-17-12/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWBNQNVWBHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
